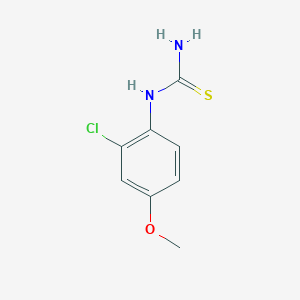
(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a chemical compound with potential pharmacological applications. It is a synthetic compound that belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity.
Aplicaciones Científicas De Investigación
Pharmaceutical Analysis Applications
A study utilized 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent for pre-column derivatization in the quality control of amino acids in pharmaceuticals. This method was found efficient for separating amino acid adducts using high-performance liquid chromatography (HPLC) and detected fluorometrically, offering a comparative advantage over traditional methods by providing major stability of derivatives without fluorescent degradation products (Gatti et al., 2004).
Antitumor Activity
The compound "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone" was synthesized and shown to possess significant inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent. The study highlights the importance of structural analysis and preliminary biological tests in identifying compounds with therapeutic applications (Tang & Fu, 2018).
Synthesis and Characterization of Novel Compounds
Research into the synthesis, spectral characterization, DFT, and docking studies of related compounds has been conducted to understand their structural properties and potential antibacterial activity. This includes studies on compounds with modifications to the electron withdrawing group and analyses to determine their stability and reactivity, aiding in the exploration of their biological activities (Shahana & Yardily, 2020).
Fluorescent Labeling Reagents
The novel fluorophore 6-Methoxy-4-quinolone (6-MOQ) has been identified for its strong fluorescence across a wide pH range in aqueous media, making it a useful fluorescent labeling reagent for biomedical analysis. This compound's characteristics, such as high stability against light and heat, along with its application for the determination of carboxylic acids, demonstrate its utility in analytical chemistry (Hirano et al., 2004).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
It is likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function . The presence of a quinoline ring and a thiomorpholino group suggests potential interactions with nucleic acids or sulfur-containing biomolecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it may interfere with DNA replication or protein synthesis
Pharmacokinetics
The presence of a quinoline ring could potentially enhance its bioavailability, as quinoline derivatives are known to have good absorption and distribution profiles . The compound’s metabolism and excretion patterns would need to be investigated in future studies.
Result of Action
Preliminary studies suggest that the compound may have antipromastigote activity, indicating potential use in the treatment of parasitic infections
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . For instance, the compound’s efficacy could be reduced in acidic environments, which could affect the protonation state of the quinoline ring
Propiedades
IUPAC Name |
[4-(2-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-16-3-1-2-4-18(16)24-19-14-11-13(22)5-6-17(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYOXAFHHXCZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)



![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2877462.png)
![7-[(2-Chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2877464.png)
![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)
![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)

![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)